

Application Notes and Protocols: ^{13}C NMR Chemical Shifts of Cyclopropaneoctanoic Acid

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Compound of Interest

Compound Name: Cyclopropaneoctanoic acid

Cat. No.: B1657308

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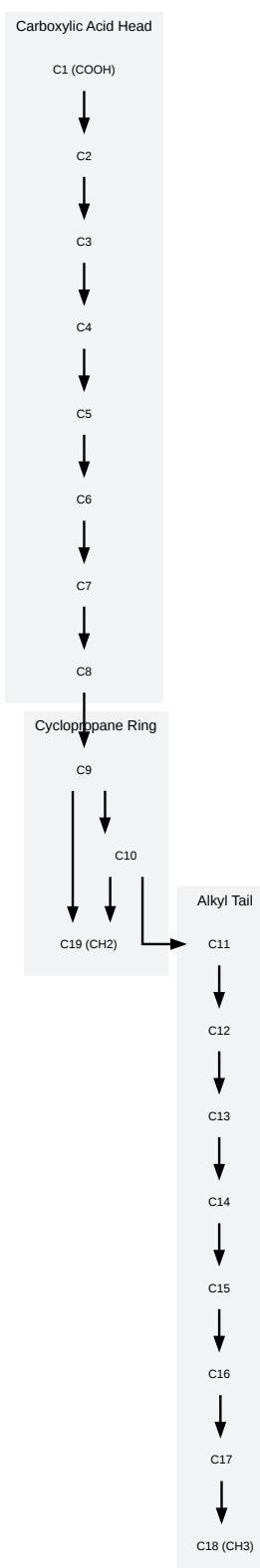
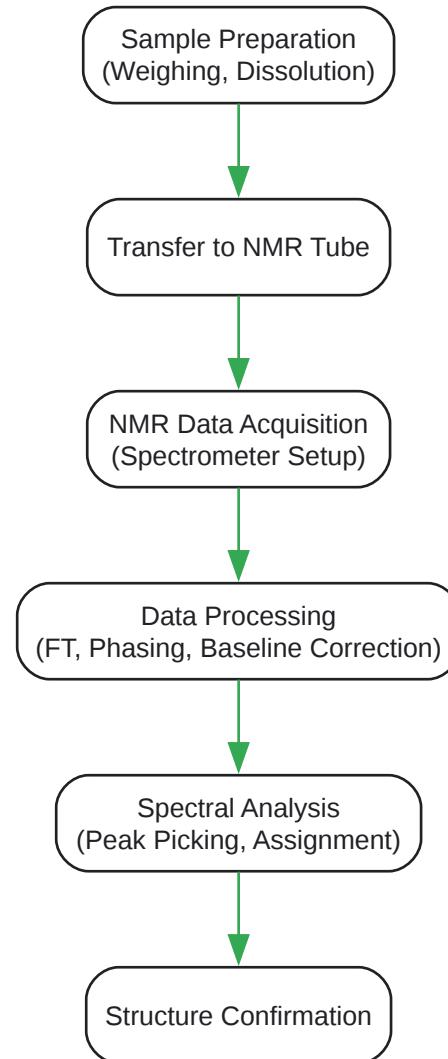
Introduction

Cyclopropane-containing fatty acids (CPFAs) are a unique class of lipids found in various bacteria, protozoa, and plants. The presence of the strained cyclopropane ring imparts distinct chemical and physical properties to these molecules, influencing membrane fluidity and resistance to oxidative stress. **Cyclopropaneoctanoic acid**, specifically its common isomer cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid), is a subject of interest in biomedical and biofuel research. Accurate structural elucidation is paramount in these fields, and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. This application note provides a detailed overview of the ^{13}C NMR chemical shifts for cis-9,10-methyleneoctadecanoic acid, along with a comprehensive experimental protocol for its analysis.

Molecular Structure and Carbon Numbering

The structure of cis-9,10-methyleneoctadecanoic acid with the standardized carbon numbering for NMR analysis is presented below. This numbering scheme is used in the data table for unambiguous assignment of chemical shifts.

cis-9,10-Methyleneoctadecanoic Acid Structure

**¹³C NMR Analysis Workflow**[Click to download full resolution via product page](#)

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